2-[4-Chloro-2-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride
Overview
Description
2-[4-Chloro-2-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride is a compound that belongs to the class of phenoxy acetamides. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure includes a phenoxy group, a chloro substituent, and an acetamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-2-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride typically involves multiple steps, starting with the preparation of the phenoxy intermediate. One common method involves the nucleophilic aromatic substitution of a chloro-substituted phenol with an appropriate amine, followed by acylation to introduce the acetamide group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-Chloro-2-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can modify the amine group, potentially forming secondary or tertiary amines.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the chloro-substituted positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like dimethylamine. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phenoxy acids, modified amines, and substituted phenoxy derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
2-[4-Chloro-2-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a therapeutic agent due to its biological activity.
Medicine: Explored for its potential use in treating various diseases, including its role as an antioxidant and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-Chloro-2-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and triggering downstream effects. These interactions can lead to changes in cellular processes, such as inhibition of oxidative stress or modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenoxy acetamides and their derivatives, such as:
- 2-(4-Chloro-phenoxy)-N-(4-(pyrimidin-2-ylsulfamoyl)-phenyl)-acetamide
- 2-(4-Chloro-2-methylphenoxy)acetic acid
- 2,4-Dichlorophenoxyacetic acid
Uniqueness
What sets 2-[4-Chloro-2-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride apart is its specific structural features, such as the phenylethylamino group, which may confer unique biological activities and therapeutic potential. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness .
Properties
IUPAC Name |
2-[4-chloro-2-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2.ClH/c18-15-6-7-16(22-12-17(19)21)14(10-15)11-20-9-8-13-4-2-1-3-5-13;/h1-7,10,20H,8-9,11-12H2,(H2,19,21);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFUHWHPQUBIDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=C(C=CC(=C2)Cl)OCC(=O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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